Anti-Fibrotic Potency vs. Phenylbutazone
In head-to-head animal studies, paranylene (the free base of Paranyline Hydrochloride) demonstrated approximately 10-fold greater potency than phenylbutazone on a mg/kg basis for inhibiting fibrous tissue formation. This datum originates from controlled experiments in a chronic inflammation/fibrosis model and positions Paranyline Hydrochloride as a substantially more potent anti-fibrotic agent than the archetypal pyrazolidinedione NSAID [1]. The comparator, phenylbutazone, is a well-established clinical NSAID with known anti-inflammatory, analgesic, and antipyretic properties .
| Evidence Dimension | In vivo anti-fibrotic potency (mg/kg basis) |
|---|---|
| Target Compound Data | Paranylene (base): 1× dose for equivalent effect |
| Comparator Or Baseline | Phenylbutazone: 10× dose required for equivalent effect |
| Quantified Difference | Approximately 10-fold higher potency for paranylene |
| Conditions | Animal model; inhibition of fibrous tissue formation; exact species and dosing protocol referenced in the 1960 primary report summarized by Semantic Scholar [1]. |
Why This Matters
A 10-fold potency advantage can translate to lower effective doses, potentially reducing systemic exposure and off-target toxicity, a critical consideration when selecting an anti-inflammatory scaffold for chronic disease models.
- [1] Semantic Scholar topic page for Paranyline, citing 1960 animal studies: 'Animal studies show also that paranylene, mg. for mg., is ten times more potent than phenylbutazone in inhibiting fibrous tissue.' View Source
